1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- is a chemical compound with the molecular formula C13H19N2O3 and a molecular weight of 251.31 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a maleimide group. It is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- typically involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy with maleimide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Chemical Reactions Analysis
1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The maleimide group in the compound can undergo nucleophilic substitution reactions with amines or thiols, forming stable adducts.
Scientific Research Applications
1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules.
Biology: The compound is used in the labeling of proteins and nucleic acids for various biochemical assays.
Medicine: It is employed in the development of drug delivery systems and as a component in targeted therapies.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- involves its ability to form stable adducts with nucleophiles such as amines and thiols. This reactivity is primarily due to the presence of the maleimide group, which undergoes Michael addition reactions. The compound can also act as a spin label, interacting with unpaired electrons in biomolecules, which is useful in EPR spectroscopy .
Comparison with Similar Compounds
1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- can be compared with other similar compounds such as:
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: This compound also contains a maleimide group but differs in its overall structure and reactivity.
4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters: These compounds have a similar pyrrolidine ring but include additional functional groups that alter their chemical properties.
The uniqueness of 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- lies in its combination of a stable pyrrolidine ring and a reactive maleimide group, making it highly versatile for various applications.
Properties
Molecular Formula |
C13H19N2O3- |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H19N2O3/c1-12(2)7-9(13(3,4)15(12)18)8-14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3/q-1 |
InChI Key |
JPIOMNBNIWDTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1[O-])(C)C)CN2C(=O)C=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.